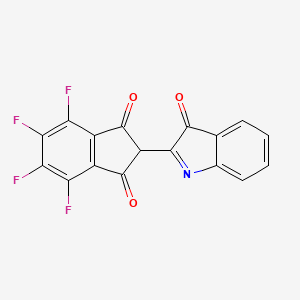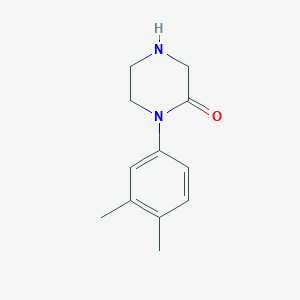![molecular formula C17H23NO4 B15171608 diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate CAS No. 921600-24-0](/img/structure/B15171608.png)
diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate is a synthetic organic compound. Azetidines are known for their biological activity and versatility in medicinal chemistry. The compound features a unique azetidine ring, and its ester groups can engage in various chemical reactions, making it valuable for chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate typically starts with the azetidine ring formation. One common route involves a cyclization reaction of a suitable 1,2-diamine precursor with a diester derivative. Reaction conditions vary depending on the specific starting materials, but often include the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: Industrially, the production of this compound can involve scalable procedures that focus on maximizing yield and purity. This often means optimizing the reaction conditions, such as temperature control, solvent selection, and reaction time. Continuous-flow reactors are sometimes used for their efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the phenylethyl group.
Reduction: Reductive reactions can target the azetidine ring or ester groups.
Substitution: Nucleophilic substitution reactions can modify the ester groups or the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Lithium aluminum hydride (LiAlH₄) for ester reduction, or catalytic hydrogenation (H₂, Pd/C).
Substitution: Alkyl halides for alkylation, or acyl chlorides for acylation under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reactions but can include hydrolyzed carboxylic acids from ester cleavage, alcohols from ester reduction, and various substituted azetidines.
科学的研究の応用
Chemistry:
Used as a building block for more complex molecules.
Acts as a precursor for the synthesis of heterocyclic compounds.
Biology and Medicine:
Investigated for potential pharmaceutical applications due to its azetidine ring.
Studied in drug discovery for its potential bioactivity against various biological targets.
Industry:
Used in the synthesis of polymers and advanced materials.
Employed in fine chemical synthesis and agrochemical research.
作用機序
Mechanism: The compound exerts its effects through its interactions with molecular targets, often through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces.
Molecular Targets and Pathways:
Targets enzymes or receptors in biological systems.
Modulates biochemical pathways by either inhibiting or activating specific enzymes.
類似化合物との比較
Diethyl azetidine-2,2-dicarboxylate: Similar structure but without the phenylethyl group.
1-Phenylethyl azetidine: Lacks the ester groups present in diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate.
Uniqueness: this compound stands out due to its specific functional groups that provide unique chemical reactivity and potential bioactivity compared to its analogs. These structural features make it a valuable compound for a range of applications in synthetic chemistry and medicinal research.
特性
CAS番号 |
921600-24-0 |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC名 |
diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-4-21-15(19)17(16(20)22-5-2)11-12-18(17)13(3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3/t13-/m0/s1 |
InChIキー |
IHPPWJXXAWRTGC-ZDUSSCGKSA-N |
異性体SMILES |
CCOC(=O)C1(CCN1[C@@H](C)C2=CC=CC=C2)C(=O)OCC |
正規SMILES |
CCOC(=O)C1(CCN1C(C)C2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)


![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)

![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)


![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
